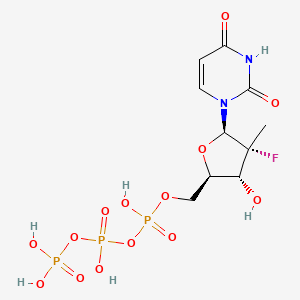
PTP1B-IN-1
Overview
Description
PTP1B-IN-1 is a compound that inhibits protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a significant role in regulating insulin signaling and energy metabolism. PTP1B is a negative regulator of the insulin receptor signaling pathway, and its inhibition has been explored as a therapeutic strategy for treating type 2 diabetes mellitus and obesity .
Chemical Reactions Analysis
PTP1B-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PTP1B-IN-1 has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes mellitus and obesity. By inhibiting PTP1B, this compound enhances insulin sensitivity and improves glucose tolerance. Additionally, this compound has been investigated for its potential role in treating other diseases, including cancer and neurodegenerative disorders. Its ability to modulate key signaling pathways makes it a valuable tool in scientific research .
Mechanism of Action
The mechanism of action of PTP1B-IN-1 involves the inhibition of PTP1B activity. PTP1B dephosphorylates tyrosine residues on the insulin receptor, leading to decreased insulin signaling. By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling and improving glucose uptake in cells. This mechanism is crucial for its therapeutic effects in treating insulin resistance and related metabolic disorders .
Comparison with Similar Compounds
PTP1B-IN-1 is one of several PTP1B inhibitors that have been developed for therapeutic purposes. Other similar compounds include Ertiprotafib, Trodusquemine, and MSI-1436. Each of these compounds has unique properties and mechanisms of action. For example, Ertiprotafib has been shown to reduce the melting temperature of PTP1B, leading to its aggregation . Trodusquemine and MSI-1436 have different binding sites and mechanisms of inhibition compared to this compound. The uniqueness of this compound lies in its specific binding affinity and inhibitory potency .
Properties
IUPAC Name |
1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c11-8-6-10(14(12,13)9-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCZCUKQWRZSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NS(=O)(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612530-44-6 | |
| Record name | 1,1-Dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4SBH33TJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















